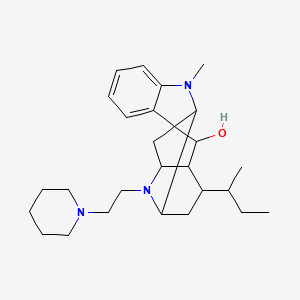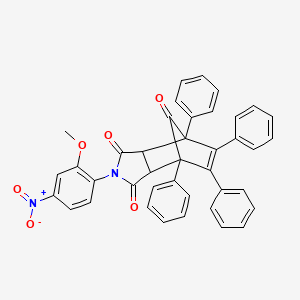![molecular formula C17H18N4O B14141097 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide CAS No. 847388-14-1](/img/structure/B14141097.png)
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The final step involves the coupling of the imidazo[1,2-a]pyrimidine derivative with pentanamide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit the activity of RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses .
Comparación Con Compuestos Similares
Similar Compounds
- **N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide
- **4-imidazo[1,2-a]pyrimidin-2-ylphenyl methyl ether
- **Benzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide is unique due to its specific structural features and the presence of the pentanamide group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
847388-14-1 |
|---|---|
Fórmula molecular |
C17H18N4O |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C17H18N4O/c1-2-3-5-16(22)19-14-8-6-13(7-9-14)15-12-21-11-4-10-18-17(21)20-15/h4,6-12H,2-3,5H2,1H3,(H,19,22) |
Clave InChI |
CPJIKWHEPGVIKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Solubilidad |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)

![Benzo[h]quinazolin-4-amine](/img/structure/B14141054.png)


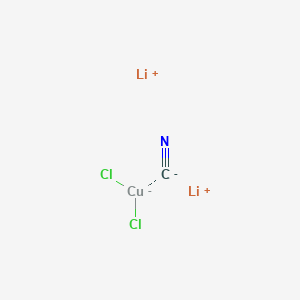
![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)

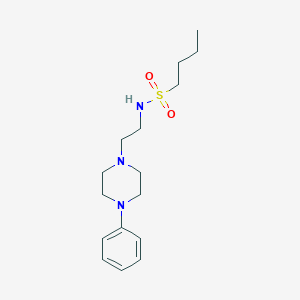
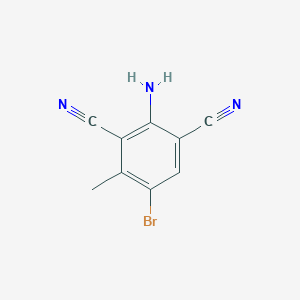
![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14141089.png)
